molecular formula C8H10N2O4 B1398852 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid CAS No. 710322-69-3

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Cat. No.: B1398852
CAS No.: 710322-69-3
M. Wt: 198.18 g/mol
InChI Key: VCAZYWLOBFNPML-UHFFFAOYSA-N
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Description

“2-Pyrazinecarboxylic acid, 5-(2-methoxyethoxy)-” is a unique chemical compound. It is a derivative of pyrazinecarboxylic acid . The empirical formula of this compound is C6H6N2O3 and it has a molecular weight of 154.12 .


Molecular Structure Analysis

The molecular structure of “2-Pyrazinecarboxylic acid, 5-(2-methoxyethoxy)-” is complex. It can be represented by the SMILES string O=C(O)C1=NC=C(OC)N=C1 . This indicates that the compound contains a pyrazine ring with a carboxylic acid group and a methoxyethoxy group attached .

Scientific Research Applications

Film-forming Properties

  • Research on related compounds like 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid has explored their potential in film-forming applications. Such compounds have been synthesized and analyzed for their structural properties and film-forming capabilities (Zhao Xiu-tai, 1992).

Conversion into Derivatives

  • Studies have been conducted on pyrazine derivatives like pyrazine 2,5-dicarboxylic acid, demonstrating its utility in synthesizing various derivatives, including monocarbamoyl- and monocarboxyhydrazide derivatives, useful in different chemical applications (W. Schut, H. Mager, W. Berends, 2010).

Bioconversion for Antituberculous Agents

  • Bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 has been researched, yielding a product valuable as a building block in synthesizing new antituberculous agents (M. Wieser, K. Heinzmann, A. Kiener, 1997).

Complex Formation in Aqueous Solutions

  • Oxovanadium(IV) complexes with pyrazinecarboxylic acids have been studied, indicating the ability of such compounds to form mono(chelated), bis(chelated), and dinuclear species in acidic and neutral aqueous solutions, suggesting their potential in coordination chemistry (E. Garribba, G. Micera, E. Lodyga-Chruscinska, D. Sanna, 2006).

Derivative Synthesis for Chemical Studies

  • The synthesis of various pyrazinecarboxylic acid derivatives, such as 5-chloropyrazinecarboxylic acid, has been explored for their potential in further chemical studies and applications (N. Sato, S. Arai, 1982).

Application in Crystal Engineering

Safety and Hazards

“2-Pyrazinecarboxylic acid, 5-(2-methoxyethoxy)-” may cause serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention .

Properties

IUPAC Name

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-6(4-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAZYWLOBFNPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 5-chloropyrazine-2-carboxylate (2.0 g, 11.63 mmol) in 2-methoxyethanol (20 mL) was treated with solid potassium carbonate (4.8 g, 34.8 mmol). The mixture was heated at 95° C. and was stirred at this temperature for 4.5 h. The mixture was dissolved in water (20 mL) and extracted with diethyl ether. The aqueous layer was neutralized with a 1N aqueous hydrochloric acid solution and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo to afford 5-methoxyethoxypyrazine-2-carboxylic acid as a pale yellow solid powder: (1.89 g, 82.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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